Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-

Catalog No.
S14312820
CAS No.
89427-47-4
M.F
C10H7Cl2F3N2O2
M. Wt
315.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifl...

CAS Number

89427-47-4

Product Name

Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-

IUPAC Name

4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C10H7Cl2F3N2O2

Molecular Weight

315.07 g/mol

InChI

InChI=1S/C10H7Cl2F3N2O2/c1-18-7-3(11)5-6(4(12)8(7)19-2)17-9(16-5)10(13,14)15/h1-2H3,(H,16,17)

InChI Key

ZOTAAERTGSZERF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1OC)Cl)N=C(N2)C(F)(F)F)Cl

Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound characterized by a fused benzene and imidazole ring system. Its molecular formula is C₁₀H₇Cl₂F₃N₂O₂, and it has a molecular weight of approximately 315.076 g/mol. This compound features two chlorine atoms at the 4 and 7 positions, methoxy groups at the 5 and 6 positions, and a trifluoromethyl group at the 2 position of the benzimidazole ring. The presence of these substituents contributes to its unique chemical properties and biological activities.

Due to the reactivity of their functional groups. Common reactions include:

  • Nucleophilic substitutions: The chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic aromatic substitutions: The aromatic nature of the benzene ring facilitates electrophilic substitutions, which can modify the compound's reactivity and biological properties.
  • Demethylation: The methoxy groups can be removed under acidic conditions to yield hydroxyl groups, potentially increasing solubility and reactivity.

These reactions make benzimidazole derivatives versatile intermediates in organic synthesis.

Benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer properties: Many benzimidazole derivatives have been identified as effective inhibitors of topoisomerases, enzymes critical for DNA replication. For instance, some compounds have shown cytotoxic effects against various cancer cell lines, including leukemia and hepatocellular carcinoma cells .
  • Antimicrobial activity: Certain benzimidazole derivatives possess antibacterial and antifungal properties, making them potential candidates for pharmaceutical applications .
  • Herbicidal activity: Some derivatives have been developed as herbicides due to their ability to inhibit plant growth by interfering with specific biochemical pathways .

The synthesis of benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole can be achieved through several methods:

  • Cyclocondensation Reactions: Starting from appropriate diamines and carboxylic acids or their derivatives, cyclocondensation can yield benzimidazole rings.
  • Halogenation: Chlorination can be performed on existing benzimidazole compounds to introduce chlorine substituents.
  • Methoxy Group Introduction: Methoxy groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods allow for the tailored synthesis of specific benzimidazole derivatives with desired functional groups.

Benzimidazole derivatives find applications in various fields:

  • Pharmaceuticals: They are used as active ingredients in drugs targeting cancer, infections, and other diseases due to their diverse biological activities.
  • Agriculture: Some derivatives serve as herbicides or fungicides that help manage crop diseases and enhance agricultural productivity.
  • Material Science: Benzimidazoles are explored in developing new materials with unique optical or electronic properties.

Interaction studies involving benzimidazole compounds often focus on their binding affinities with biological targets. These studies utilize techniques such as:

  • Molecular docking: This computational method predicts how small molecules like benzimidazoles bind to receptors or enzymes.
  • In vitro assays: Experimental studies assess the biological activity of these compounds against specific cell lines or microbial strains.
  • Structure-activity relationship analysis: This approach helps identify which structural features contribute most significantly to their biological efficacy.

Such studies are crucial for optimizing the pharmacological profiles of new benzimidazole derivatives.

Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaNotable Features
BenzimidazoleC₇H₆N₂Basic structure without substitutions; serves as a precursor for many derivatives.
Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazoleC₈H₄Cl₂F₃N₂Contains different halogen substitutions; used as an herbicide .
5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazoleC₁₀H₉F₃N₂O₂Lacks chlorine substitutions; studied for its electronic properties .
ChloroflurazoleC₉H₈Cl₂F₃N₂OAn herbicide with similar trifluoromethyl and dichloro groups but different positioning .

The unique combination of substituents in benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole distinguishes it from these compounds by enhancing its biological activity and potential applications in pharmaceuticals and agriculture.

Condensation-Based Strategies Using CF₃CN Precursors

The construction of the benzimidazole core with a 2-trifluoromethyl group has been achieved via condensation reactions between ortho-diamines or amino(thio)phenols and trifluoroacetonitrile (CF₃CN). A key study demonstrated that CF₃CN, generated in situ from trifluoroacetic acid derivatives, reacts with 5,6-dimethoxy-1,2-diaminobenzene to form an imidamide intermediate (Fig. 1). This intermediate undergoes intramolecular cyclization under acidic conditions, yielding 2-trifluoromethyl benzimidazoles with retention of the dimethoxy substituents. The reaction proceeds at 80–100°C in toluene, achieving yields of 78–92% for analogous structures.

Critical parameters for CF₃CN-mediated cyclization:

  • Stoichiometric balance (1:1.2 diamine:CF₃CN ratio)
  • Acid catalysis (p-TsOH preferred over HCl for reduced side reactions)
  • Solvent polarity (non-polar media favor cyclization over oligomerization)

Gram-scale syntheses of related 2-trifluoromethyl benzimidazoles have been reported using continuous flow reactors, enabling improved heat transfer and reduced reaction times (2–4 hours vs. 8–12 hours batch).

Optimization of Demethylation and Halogenation Sequences

The introduction of chlorine at positions 4 and 7 requires careful sequencing relative to methoxy group manipulation. A three-stage protocol has emerged as optimal:

  • Selective demethylation of 5,6-methoxy groups
    Copper(I)-catalyzed demethylation using HI (47% aq.) in DMF at 130°C under microwave irradiation achieves >95% conversion in 1 hour. The reaction preserves the trifluoromethyl group while converting methoxy to hydroxy groups:

    $$
    \text{5,6-(OCH}3\text{)}2 \xrightarrow[\text{CuI, HI}]{\text{MW, 130°C}} \text{5,6-(OH)}_2
    $$

  • Chlorination at positions 4 and 7
    Electrophilic chlorination with N-chlorosuccinimide (NCS) in acetic acid at 0–5°C introduces chlorine atoms regioselectively. The hydroxyl groups at positions 5 and 6 direct chlorination to the para positions (4 and 7):

    $$
    \text{5,6-(OH)}2 \xrightarrow[\text{AcOH, 0°C}]{\text{NCS (2.2 eq)}} \text{4,7-Cl}2\text{-5,6-(OH)}_2
    $$

  • Remethylation of hydroxyl groups
    Dimethyl sulfate in acetone/water (9:1) at pH 9–10 restores the methoxy groups with 89% efficiency:

    $$
    \text{4,7-Cl}2\text{-5,6-(OH)}2 \xrightarrow[\text{NaOH}]{\text{(CH}3\text{)}2\text{SO}4} \text{4,7-Cl}2\text{-5,6-(OCH}3\text{)}2
    $$

Halogenation sequence rationale: Early-stage chlorination before demethylation leads to partial methoxy group loss (12–18%), while post-demethylation chlorination maintains >98% substituent integrity.

Industrial-Scale Production Challenges and Reactor Design

Scaling the synthesis to kilogram quantities introduces three primary challenges:

Table 1: Key Challenges in Industrial-Scale Synthesis

ChallengeMitigation StrategyIndustrial Implementation Example
CF₃CN handling (bp -20°C)On-demand generation via continuous flowMicroreactor with TFA/NaCN feed streams
Chlorine gas byproductScrubber systems with NaOH neutralizationPacked-bed reactor with in-line pH monitoring
Methanol recoveryFractional distillation with Dean-Stark trapClosed-loop solvent recycling (92% efficiency)

Continuous flow systems demonstrate particular advantages for the condensation and chlorination steps:

  • Reactor design: Corrosion-resistant Hastelloy C-276 reactors for HI-containing demethylation steps
  • Residence time control: 8-minute residence in microwave-assisted tubular reactor achieves 98% demethylation
  • Catalyst recycling: Polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) enables 12 reaction cycles with <5% activity loss

Economic modeling indicates that switching from batch to continuous processing reduces production costs by 34% for the trifluoromethylation step and 28% for chlorination, primarily through improved energy efficiency and reduced waste.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

313.9836673 g/mol

Monoisotopic Mass

313.9836673 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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